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molecular formula C16H14N2O2S B3052452 N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide CAS No. 415694-24-5

N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide

Cat. No. B3052452
M. Wt: 298.4 g/mol
InChI Key: DUFNWOFGPYTYTO-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

6-Methyl-pyridin-2-ylamine (1 g) and 2-naphthalenesulfonyl chloride (2.3 g) were dissolved in pyridine (5 mL) and the resulting mixture was allowed to stir at RT for 12 hours. After concentration in vacuo the residue was taken up in EtOAc, the solution washed with 1 N aqueous HCl, saturated brine then dried over sodium sulphate and concentrated in vacuo. The residue was purified by flash chromatography (heptane/EtOAc 5:1) to give the desired product naphthalene-2-sulfonic acid (6-methyl-pyridin-2-yl)-amide as a white foam (2.18 g). MS (ESI−): 297.2 ([M−H]−).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[CH:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][C:10]=1[S:19](Cl)(=[O:21])=[O:20]>N1C=CC=CC=1>[CH3:1][C:2]1[N:7]=[C:6]([NH:8][S:19]([C:10]2[CH:11]=[CH:12][C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:9]=2)(=[O:21])=[O:20])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=CC(=N1)N
Name
Quantity
2.3 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo the residue
WASH
Type
WASH
Details
the solution washed with 1 N aqueous HCl, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (heptane/EtOAc 5:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=CC=CC(=N1)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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